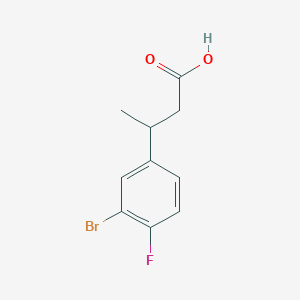

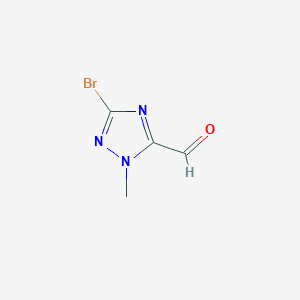

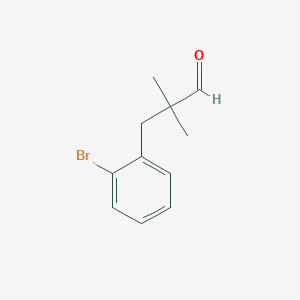

3-ブロモ-1-メチル-1H-1,2,4-トリアゾール-5-カルバルデヒド

概要

説明

“3-Bromo-1-methyl-1H-1,2,4-triazole” is a halogenated heterocycle . It’s a solid substance with the molecular formula C3H4BrN3 . It’s used as a ligand for transition metals to create coordination complexes . It’s also a useful intermediate used in the preparation of substituted triazoles .

Molecular Structure Analysis

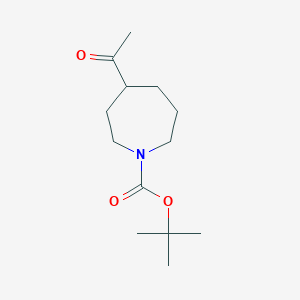

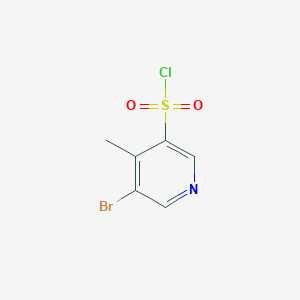

The molecular structure of “3-bromo-1-methyl-1H-1,2,4-triazole” consists of a triazole ring with a bromine atom at the 3rd position and a methyl group at the 1st position . The molecular weight is 161.99 .

Chemical Reactions Analysis

“3-Bromo-1-methyl-1H-1,2,4-triazole” is known to be a useful catalyst for the synthesis of esters . It has the ability to accept and transfer acyl groups in synthetic reactions .

Physical And Chemical Properties Analysis

“3-Bromo-1-methyl-1H-1,2,4-triazole” is a solid substance . It has a density of 1.9±0.1 g/cm3 . Its boiling point is 255.9±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C .

科学的研究の応用

3-ブロモ-1-メチル-1H-1,2,4-トリアゾール-5-カルバルデヒドの科学研究における用途に関する包括的な分析を、関連化合物の入手可能な情報に基づいて紹介します。

配位化学

3-ブロモ-1H-1,2,4-トリアゾール: は、遷移金属との配位錯体を形成する配位子として作用することが知られています 。これらの錯体は、触媒作用、磁性材料、生物学的システムの研究モデルなど、様々な用途を持ちます。

合成化学

1,2,4-トリアゾールのファミリーは、合成反応においてアシル基を受け入れ、転移させる能力を持っています。 そのため、エステルやその他の有機化合物の合成に有用な触媒となります .

抗ウイルス研究

メチル-1H-1,2,4-トリアゾール-3-カルボキシレートなどの化合物は、リバビリンなどのヌクレオシドアナログの製造の前駆体として使用されてきました 。リバビリンは、RSV感染症、C型肝炎、いくつかのウイルス性出血熱の治療に用いられる抗ウイルス薬です。

抗増殖剤

研究によると、1,2,3-トリアゾールは、ヒト急性骨髄性白血病(AML)細胞に対して顕著な抗増殖効果を示すことが示されています 。これは、がん研究と治療における潜在的な用途を示唆しています。

結晶学

トリアゾール誘導体の結晶構造解析は、その化学的性質と反応性に関する洞察を提供することができます 。この情報は、所望の特性を持つ新しい化合物を設計するために役立ちます。

Safety and Hazards

将来の方向性

作用機序

Biochemical Pathways

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link

生化学分析

Biochemical Properties

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . This compound can also participate in acyl transfer reactions, making it a useful catalyst in the synthesis of esters . The interactions between 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde and biomolecules are primarily mediated through its triazole ring, which can form hydrogen bonds and coordinate with metal ions.

Cellular Effects

The effects of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . Additionally, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Its ability to interact with DNA and RNA further underscores its significance in regulating cellular functions.

Molecular Mechanism

At the molecular level, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . For instance, its interaction with metalloproteins can lead to enzyme inhibition, affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The bromine atom in its structure enhances its reactivity, facilitating these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has been associated with sustained changes in cellular function, including alterations in metabolic flux and gene expression. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde in animal models are dose-dependent. At low doses, it can modulate enzymatic activity and cellular processes without causing significant toxicity . Higher doses have been linked to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response. These findings are crucial for determining safe and effective dosage levels in therapeutic applications.

Metabolic Pathways

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux. The compound’s ability to accept and transfer acyl groups also plays a role in its metabolic activity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

特性

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOWXROOEKFUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)